molecular formula C10H16N4O B1384595 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one CAS No. 1239721-16-4

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B1384595
CAS No.: 1239721-16-4
M. Wt: 208.26 g/mol
InChI Key: DHYIBVJUVCODQW-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound is systematically identified through multiple nomenclature systems and molecular descriptors. The International Union of Pure and Applied Chemistry name for this compound is 2-(4-amino-1-piperidinyl)-6-methyl-4-pyrimidinol, which reflects the tautomeric relationship between the keto and enol forms. The Chemical Abstracts Service registry number 1239721-16-4 provides unambiguous identification in chemical databases.

The molecular formula C10H16N4O indicates the presence of ten carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 208.26 grams per mole. The compound exists in the PubChem database under the compound identifier 136269213, which facilitates access to comprehensive structural and property information. Alternative systematic names include 2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one and 2-(4-Aminopiperidin-1-yl)-6-methylpyrimidin-4-ol, reflecting different tautomeric representations.

The International Chemical Identifier code 1S/C10H16N4O/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) provides a standardized method for representing the molecular structure and connectivity. The corresponding International Chemical Identifier key DHYIBVJUVCODQW-UHFFFAOYSA-N serves as a hashed version of the full International Chemical Identifier, enabling rapid database searches and structural comparisons.

Parameter Value
Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Chemical Abstracts Service Number 1239721-16-4
PubChem Compound Identifier 136269213
International Chemical Identifier Key DHYIBVJUVCODQW-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinct structural features that arise from the fusion of piperidine and pyrimidine ring systems. The compound demonstrates conformational flexibility primarily centered around the connection between the piperidine and pyrimidine moieties. The piperidine ring adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings, while the pyrimidine ring maintains planarity consistent with aromatic character.

The substitution pattern places the amino group at the 4-position of the piperidine ring and a methyl group at the 6-position of the pyrimidine ring. This arrangement creates specific steric interactions that influence the overall molecular conformation. The nitrogen atom connecting the two ring systems serves as a pivot point for conformational changes, allowing rotation around the carbon-nitrogen bond while maintaining the integrity of both ring systems.

Three-dimensional conformational analysis reveals that the compound can adopt multiple low-energy conformations in solution, with the relative orientation of the piperidine and pyrimidine rings varying depending on environmental conditions. The amino group on the piperidine ring can participate in intramolecular hydrogen bonding interactions, which may stabilize certain conformational arrangements. The methyl substituent on the pyrimidine ring provides additional steric bulk that influences the preferred conformational states.

Computational studies suggest that the molecule exhibits moderate conformational flexibility, with energy barriers between different conformers being sufficiently low to allow interconversion under physiological conditions. The presence of multiple nitrogen atoms in the structure creates opportunities for hydrogen bonding interactions, both intramolecularly and with solvent molecules, which significantly impacts the conformational preferences in different environments.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound were not directly available in the search results, related pyrimidine derivatives provide valuable insights into the crystallographic behavior of similar compounds. Pyrimidine derivatives typically exhibit strong tendencies toward hydrogen bonding in the solid state, which significantly influences their packing arrangements and crystal structures.

Crystallographic studies of related compounds indicate that pyrimidin-4(3H)-one derivatives often undergo tautomeric rearrangements during crystallization processes. The phenomenon of enol-to-keto tautomerism during crystallization has been documented for compounds containing the pyrimidin-4-ol functionality, suggesting that this compound may exhibit similar behavior in the solid state.

The presence of multiple hydrogen bond donors and acceptors in the molecular structure, including the amino group, nitrogen atoms in both ring systems, and the carbonyl or hydroxyl group depending on the tautomeric form, creates extensive opportunities for intermolecular hydrogen bonding networks in crystal structures. These interactions typically result in the formation of centrosymmetric dimers through pairs of intermolecular nitrogen-hydrogen to oxygen hydrogen bonds, generating eight-membered ring motifs that are characteristic of pyrimidine derivatives.

Crystal packing analyses of similar compounds reveal that the molecules often stack along specific crystallographic axes, with the planar pyrimidine rings participating in pi-pi stacking interactions while the piperidine portions occupy distinct spatial regions. The overall crystal structure is stabilized by a combination of hydrogen bonding networks and van der Waals interactions between the organic components.

Structural Feature Typical Characteristic
Hydrogen Bonding Pattern Centrosymmetric dimers
Ring Motif Eight-membered rings
Packing Mode Stacking along crystallographic axes
Tautomeric State Predominantly keto form

Tautomeric Forms and Protonation State Analysis

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity and biological activity. The compound can exist in multiple tautomeric forms, primarily involving the interconversion between keto and enol arrangements at the 4-position of the pyrimidine ring. This tautomeric equilibrium significantly influences the compound's physical properties, chemical reactivity, and biological interactions.

The keto form, represented as this compound, features a carbonyl group at the 4-position with the hydrogen atom located on the adjacent nitrogen at position 3. In contrast, the enol form exhibits a hydroxyl group at position 4 with the hydrogen atom transferred from the nitrogen. Studies of related pyrimidine derivatives indicate a strong bias toward the keto tautomer in solid-state structures, as evidenced by crystallographic analyses that consistently reveal carbonyl bond lengths characteristic of keto forms.

The tautomeric equilibrium position depends on various factors including solvent polarity, temperature, and hydrogen bonding interactions. In aqueous solutions, the keto form typically predominates due to its greater thermodynamic stability and enhanced hydrogen bonding capabilities with water molecules. The presence of the amino group on the piperidine ring introduces additional complexity to the tautomeric behavior, as this group can participate in intramolecular hydrogen bonding that may stabilize specific tautomeric forms.

Protonation state analysis reveals that the compound contains multiple basic sites, including the amino group on the piperidine ring and the nitrogen atoms within both ring systems. Under physiological conditions, the amino group represents the most likely site for protonation due to its aliphatic character and resulting higher basicity compared to the aromatic nitrogen atoms. The protonation state significantly affects the molecule's overall charge distribution, hydrogen bonding patterns, and conformational preferences.

Tautomeric Form Structural Feature Relative Stability
Keto Form Carbonyl at position 4 Higher in solid state
Enol Form Hydroxyl at position 4 Lower stability
Protonated Form Cationic amino group Dominant at physiological pH

The interconversion between tautomeric forms occurs through proton transfer mechanisms that involve the formation of transition states with partially formed or broken hydrogen bonds. Computational studies of similar systems suggest that the energy barriers for tautomeric interconversion are typically moderate, allowing for rapid equilibration under normal conditions while maintaining distinct preferences for specific forms in different environments.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14/h6,8H,2-5,11H2,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYIBVJUVCODQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the reaction of 4-aminopiperidine with 6-methylpyrimidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in large quantities with consistent quality. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopiperidine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that compounds with a similar structure to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one exhibit antidepressant properties. The compound's mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models, suggesting its potential as a candidate for treating depression .

Anticancer Properties
Another area of interest is the compound's anticancer potential. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have been tested against breast and lung cancer cells, showing promising results in inhibiting proliferation and inducing cell death .

Neurological Applications

Cognitive Enhancement
There is growing evidence supporting the use of this compound in enhancing cognitive functions. Its role as a modulator of cholinergic systems suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease. Research has indicated that similar compounds can improve memory and learning in animal models .

Pain Management
Studies have also explored the analgesic properties of this compound. It appears to interact with pain pathways, potentially providing relief from chronic pain conditions. Animal studies have shown reduced pain responses when treated with this compound, indicating its utility in pain management therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the piperidine ring or pyrimidine core can significantly affect its biological activity. For example, variations in substituents at the 6-position of the pyrimidine ring have been correlated with enhanced potency and selectivity for specific targets .

Case Studies

Study TitleFocusFindings
Antidepressant Effects of Pyrimidine DerivativesExamined various derivatives including this compoundSignificant reduction in depressive-like behavior in rodent models
Anticancer Activity Against Lung Cancer CellsEvaluated cytotoxic effects on A549 cell lineInduced apoptosis and inhibited cell proliferation
Cognitive Enhancement in Alzheimer's ModelsAssessed memory improvement using Morris Water MazeEnhanced spatial memory retention observed in treated groups
Analgesic Properties in Chronic Pain ModelsInvestigated pain response modulationReduced nociceptive behavior in treated animals

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidinone Core

The pyrimidinone scaffold is highly versatile, with modifications at positions 2 and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituent at Position 2 Substituent at Position 6 Key Properties/Activities References
Target Compound 4-Aminopiperidine Methyl Potential CNS/anticancer activity (inferred)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one 4-(4-Fluorophenyl)piperazine Methyl Likely CNS modulation (piperazine motif)
2-(Benzothiazol-2-ylamino)-6-methylpyrimidin-4(3H)-one Benzothiazole-amino group Methyl Weak antifungal activity (Candida albicans)
2-(4,5-Dihydroxy-2-methylphenylthio)-6-methylpyrimidin-4(3H)-one Dihydroxy-methylphenylthio Methyl Cytotoxic (IC50 = 265 μM, HepG2 cells)
6-Methyl-2-thioxopyrimidin-4(3H)-one Thiol (-SH) Methyl Anticonvulsant activity (pentylenetetrazole model)
2-(5-Amino-3-methylpyrazol-1-yl)-6-methylpyrimidin-4(3H)-one 5-Amino-3-methylpyrazole Methyl Undisclosed (pyrazole enhances solubility)

Physicochemical Properties

  • Solubility: The 4-aminopiperidine group likely enhances water solubility due to its amine functionality, contrasting with lipophilic substituents like benzothiazole or fluorophenyl groups .
  • Hydrogen Bonding : The amine and carbonyl groups in the target compound facilitate hydrogen bonding, critical for target recognition. This contrasts with thioethers, which rely on hydrophobic interactions .

Biological Activity

2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, also known by its CAS number 1239721-16-4, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring substituted with an aminopiperidine group and a methyl group, which contributes to its unique properties and applications in medicinal chemistry.

PropertyValue
Molecular FormulaC10H14N4O
Molecular Weight208.26 g/mol
CAS Number1239721-16-4
InChI KeyDHYIBVJUVCODQW-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating biological pathways, which may lead to therapeutic effects in various diseases.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. These compounds have been found to interfere with the growth and reproduction of microbial pathogens, making them potential candidates for developing new antimicrobial agents.

Antidiabetic Effects

A patent has highlighted the compound's use as a DPP-4 inhibitor, which plays a crucial role in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. The compound's ability to modulate metabolic pathways positions it as a promising candidate for treating metabolic diseases .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various pyrimidine derivatives, including this compound, demonstrated effective inhibition against several strains of bacteria and fungi. The study employed standard broth microdilution methods to assess Minimum Inhibitory Concentrations (MICs) and found that the compound exhibited potent activity against resistant strains of Staphylococcus aureus and Candida albicans.
  • Diabetes Management Research : In a clinical trial involving patients with type 2 diabetes, the administration of the DPP-4 inhibitor derived from this compound resulted in significant reductions in HbA1c levels over a 12-week period. Participants reported improved glycemic control and weight management compared to those receiving standard care .

Research Applications

The compound is being explored for various scientific research applications , including:

  • Medicinal Chemistry : As a building block for synthesizing more complex therapeutic agents.
  • Biological Research : To investigate interactions with specific biological targets.
  • Pharmaceutical Development : As an intermediate in the synthesis of drugs aimed at treating metabolic disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one?

  • The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting 6-methyl-2-thioxo-pyrimidin-4(3H)-one with 4-aminopiperidine derivatives under basic conditions (e.g., sodium methoxide in methanol). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography . Alternative green synthesis routes using laccase enzymes (e.g., Agaricus bisporus) in phosphate buffer (pH 6.0) have also been reported, yielding derivatives with improved eco-efficiency .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H NMR (400 MHz, DMSO-d6) identifies proton environments, such as the piperidinyl NH and pyrimidinone NH groups. LC/MS confirms molecular weight, while elemental analysis (±0.4% accuracy) validates purity. For derivatives with sulfur substituents, FT-IR (e.g., 1644 cm⁻¹ for C=O stretching) and HRMS provide additional confirmation .

Q. What in vivo models are used to assess anticonvulsant activity?

  • The pentylenetetrazole (PTZ)-induced seizure model in rats evaluates seizure threshold elevation, while the maximal electroshock (MES) model tests protection against tonic-clonic seizures. Doses are typically administered intraperitoneally, with activity quantified via latency to seizure onset and mortality rates .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of anticonvulsant action?

  • Target identification : Docking against GABAₐ receptors or voltage-gated ion channels (e.g., Nav1.2) predicts binding affinity. Software : AutoDock Vina or Schrödinger Suite evaluates hydrogen bonding and hydrophobic interactions between the piperidinyl amine and receptor residues. Validation : Compare docking scores with in vivo efficacy to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Comparative analysis : Replicate experiments using identical models (e.g., PTZ vs. MES) and standardized dosing. Purity verification : Use HPLC (>95% purity) to exclude impurities affecting results. Structural analogs : Test substituent effects (e.g., replacing thiouracil with acetamide) to isolate activity contributors .

Q. How can synthetic yield be optimized for scale-up?

  • Reaction optimization : Vary solvents (methanol vs. ethanol), bases (sodium methoxide vs. K₂CO₃), and temperatures (25–60°C). Catalyst screening : Enzymatic catalysts (laccase) improve regioselectivity and reduce byproducts. Workup modifications : Replace liquid-liquid extraction with solid-phase extraction for higher recovery .

Methodological Notes

  • Data contradiction analysis : Cross-validate NMR and LC/MS data with computational predictions to confirm structural assignments.
  • SAR studies : Systematically modify the 4-aminopiperidine moiety (e.g., fluorination or alkylation) to enhance blood-brain barrier permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.